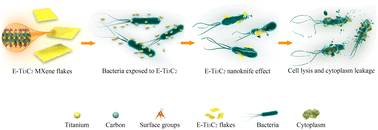Large-scale production of MXenes as nanoknives for antibacterial application†
Nanoscale Advances Pub Date: 2023-11-03 DOI: 10.1039/D3NA00744H
Abstract
Antimicrobial resistance of existing antibacterial agents has become a pressing issue for human health and demands effective antimicrobials beyond conventional antibacterial mechanisms. Two-dimensional (2D) nanomaterials have attracted considerable interest for this purpose. However, obtaining a high yield of 2D nanomaterials with a designed morphology for effective antibacterial activity remains exceptionally challenging. In this study, an efficient one-step mechanical exfoliation (ECO-ME) method has been developed for rapidly preparing Ti3C2 MXenes with a concentration of up to 30 mg mL−1. This synthetic pathway involving mechanical force endows E-Ti3C2 MXene prepared by the ECO-ME method with numerous irregular sharp edges, resulting in a unique nanoknife effect that can successfully disrupt the bacterial cell wall, demonstrating better antibacterial activity than the MXenes prepared by conventional wet chemical etching methods. Overall, this study provides a simple and effective method for preparing MXenes on a large scale, and its antibacterial effects demonstrate great potential for E-Ti3C2 in environmental and biomedical applications.


Recommended Literature
- [1] Enhanced electrochromic performance of WO3 nanowire networks grown directly on fluorine-doped tin oxide substrates†
- [2] High-throughput quantitative top-down proteomics
- [3] 77. Mechanism and steric course of octahedral aquation. Part VI. The non-solvolytic aquation of trans-bromonitrobis(ethylenediamine)-cobalt(III) salts
- [4] Constructing a single-white-light emission by finely modulating the occupancy of luminescence centers in europium-doped (Ca1−xSrx)9Bi(PO4)7 for WLEDs†
- [5] Extensional viscosity of copper nanowire suspensions in an aqueous polymer solution
- [6] The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents†
- [7] Gold nanoclusters with bright near-infrared photoluminescence†
- [8] Nucleic acid biosensors for environmental pollution monitoring
- [9] Front cover
- [10] Exfoliated clay nanosheets as an efficient additive for improving the electrode functionality of graphene-based nanocomposites†










